4-(5-Chloropyridin-2-yl)benzaldehyde
Description
4-(5-Chloropyridin-2-yl)benzaldehyde is a benzaldehyde derivative substituted at the para position with a 5-chloropyridin-2-yl moiety. This compound is structurally characterized by an aromatic benzaldehyde core linked to a chlorinated pyridine ring. The chlorine atom at the 5-position of the pyridine ring introduces electron-withdrawing effects, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEWKCMPTGYPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloropyridin-2-yl)benzaldehyde typically involves the following steps:
Bromination: The starting material, 4-chloropyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Friedel-Crafts Acylation: The brominated compound is then subjected to Friedel-Crafts acylation using benzene and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Oxidation: The resulting product is oxidized to form the aldehyde group, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on maximizing yield and minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloropyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 4-(5-Chloropyridin-2-yl)benzoic acid.
Reduction: 4-(5-Chloropyridin-2-yl)benzyl alcohol.
Substitution: Substituted pyridines with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily used as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the search for antibacterial and anticancer agents.
- Case Study: Antimicrobial Activity
A study explored derivatives of 4-(5-Chloropyridin-2-yl)benzaldehyde, revealing significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were notably low, indicating potent activity .
Antitumor Agents
Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds synthesized from this compound were tested against multiple cancer cell lines, showing effective inhibition of cell proliferation.
- Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 15.3 |
| Compound B | U-87 (Glioblastoma) | 12.7 |
| Compound C | H460 (Lung Cancer) | 10.5 |
This data indicates that modifications to the pyridine ring can enhance the anticancer properties of the base compound .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions allows for the formation of diverse functionalized products.
- Synthetic Pathways
The compound can participate in nucleophilic addition reactions due to its electrophilic aldehyde group, facilitating the creation of hydrazones and other derivatives that are useful in further synthetic routes .
Industrial Applications
Beyond academic research, this compound has potential industrial applications:
Material Science
The compound is being investigated for its role in developing advanced materials, particularly those with tailored properties for electronics or coatings.
Pharmaceutical Formulations
As a precursor in drug development, it is essential for creating formulations that require specific pharmacokinetic profiles. The ability to form salts enhances solubility and bioavailability .
Mechanism of Action
4-(5-Chloropyridin-2-yl)benzaldehyde is structurally similar to other halogenated benzaldehydes, such as 4-(5-bromopyridin-2-yl)benzaldehyde and 4-(5-fluoropyridin-2-yl)benzaldehyde. These compounds share the common feature of a halogenated pyridine ring attached to a benzene ring with an aldehyde group. the presence of different halogens (chlorine, bromine, fluorine) can influence their reactivity and biological activity, making each compound unique in its applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(5-Chloropyridin-2-yl)benzaldehyde and analogous compounds:
Key Comparative Insights
Electronic Effects: The chloro substituent in this compound reduces electron density at the benzaldehyde core compared to amino-substituted analogs (e.g., 7a, 7b), which may alter its reactivity in nucleophilic additions or condensations . Amino groups (e.g., NMe₂, NEt₂) in analogs like 7a and 7b enhance electron density, facilitating reactions such as Knoevenagel condensations to form cyanines .
Amino-substituted analogs (7a, 7b) exhibit higher yields (~78%) in cyanine synthesis due to their electron-rich aldehydes, whereas chloro-substituted derivatives may require optimized conditions for similar efficiency .
Biological Activity
4-(5-Chloropyridin-2-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The presence of the chloropyridine moiety enhances its reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery. This article reviews the biological activities of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chlorine atom can influence the compound’s binding affinity through halogen bonding, which may enhance its specificity towards certain biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chloropyridine compounds exhibit significant antimicrobial properties. For instance, a series of 5-chloropyridine derivatives showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL . The structural modifications in these derivatives are critical for their efficacy.
Antitumor Activity
Research indicates that this compound and its derivatives may possess antitumor properties. In vitro studies using triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines revealed that certain hydrazones derived from this compound exhibited cytotoxic effects, with IC50 values around 39.2 ± 1.7 μM against MDA-MB-231 cells . These findings suggest potential pathways for development into anticancer agents.
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit the inducible isoform of cyclooxygenase (COX-2), which is a key enzyme in the inflammatory response. Structure-activity relationship (SAR) studies have correlated the anti-inflammatory activity with specific structural features of the compound .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of chloropyridine derivatives with aromatic aldehydes through various coupling reactions. The synthetic pathways can be optimized to yield high-purity compounds suitable for biological testing.
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals significant differences in biological activity due to variations in substituents:
| Compound | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 3-(5-Bromopyridin-2-yl)benzaldehyde | Moderate | Low | Moderate |
| 3-(5-Fluoropyridin-2-yl)benzaldehyde | Low | Moderate | Low |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various chloropyridine derivatives against common bacterial strains, demonstrating that modifications in the chloropyridine structure could significantly enhance antimicrobial potency .
- Cancer Cell Viability : In vitro assays conducted on cancer cell lines revealed that specific structural features of hydrazones derived from this compound led to increased cytotoxicity, highlighting the importance of molecular design in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
